molecular formula C13H16N4O B6087014 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one

3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No. B6087014
M. Wt: 244.29 g/mol
InChI Key: KJTBYKVOTVCNJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one, also known as MTA, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. MTA is a heterocyclic compound that belongs to the triazine family and has a molecular formula of C10H13N5O.

Mechanism of Action

3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one's mechanism of action is not fully understood, but studies have shown that it acts by inhibiting the activity of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one prevents the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This leads to the inhibition of cell proliferation and ultimately cell death.
Biochemical and Physiological Effects:
3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one has been shown to have both biochemical and physiological effects. Biochemically, 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one inhibits the activity of DHODH, which leads to the inhibition of pyrimidine nucleotide synthesis. This, in turn, leads to the inhibition of cell proliferation and cell death. Physiologically, 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system.

Advantages and Limitations for Lab Experiments

3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and reach its target. It is also relatively easy to synthesize and can be obtained in large quantities. However, 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one also has some limitations. It is not very soluble in water, which can make it challenging to work with in aqueous solutions. It can also be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one research. One area of interest is the development of 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one-based drugs for the treatment of cancer and viral infections. Another area of interest is the use of 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one's mechanism of action and its potential applications in various fields.
Conclusion:
In conclusion, 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is straightforward, and it has been extensively studied for its potential applications in medicinal chemistry, materials science, and agriculture. 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one's mechanism of action is not fully understood, but studies have shown that it acts by inhibiting the activity of DHODH. 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one has both biochemical and physiological effects and has several advantages as a research tool. However, it also has some limitations. There are several future directions for 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one research, including the development of 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one-based drugs and the use of 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one as a building block for the synthesis of novel materials.

Synthesis Methods

3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one can be synthesized using various methods, but the most common one is the reaction of mesitylamine with cyanogen bromide followed by the addition of methylamine. The resulting product is then treated with water to obtain 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one. Another method involves the reaction of mesitylamine with triphosgene followed by the addition of methylamine to obtain 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one. The synthesis of 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one is a straightforward process and can be carried out in a laboratory setting.

Scientific Research Applications

3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one has been shown to possess antitumor, antiviral, and antibacterial activities. Studies have also shown that 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In materials science, 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one has been used as a building block for the synthesis of novel materials with unique properties. In agriculture, 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one has been used as a herbicide to control weeds.

properties

IUPAC Name

6-methyl-3-(2,4,6-trimethylanilino)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-7-5-8(2)11(9(3)6-7)14-13-15-12(18)10(4)16-17-13/h5-6H,1-4H3,(H2,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTBYKVOTVCNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=NN=C(C(=O)N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one

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